1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea

Urea transporter inhibitor diuretic discovery UT-A1 pharmacology

1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea (CAS 15145-34-3) is a synthetic phenylurea derivative bearing a 3,4-dichlorophenyl pharmacophore and a terminal 2-hydroxyethyl substituent on the urea nitrogen. Unlike the simple N-methyl analog DCPMU (1-(3,4-dichlorophenyl)-3-methylurea, CAS 3567-62-2) or the dimethyl-substituted herbicide diuron, the hydroxyethyl group introduces additional hydrogen-bond donor/acceptor capacity and alters solubility, metabolic fate, and target engagement.

Molecular Formula C9H10Cl2N2O2
Molecular Weight 249.09 g/mol
CAS No. 15145-34-3
Cat. No. B5818437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea
CAS15145-34-3
Molecular FormulaC9H10Cl2N2O2
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NCCO)Cl)Cl
InChIInChI=1S/C9H10Cl2N2O2/c10-7-2-1-6(5-8(7)11)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15)
InChIKeyPJIXSUQUIZCQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea (CAS 15145-34-3): A Hydroxyethyl-Functionalized Phenylurea with Differentiated Pharmacological and Physicochemical Profile


1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea (CAS 15145-34-3) is a synthetic phenylurea derivative bearing a 3,4-dichlorophenyl pharmacophore and a terminal 2-hydroxyethyl substituent on the urea nitrogen . Unlike the simple N-methyl analog DCPMU (1-(3,4-dichlorophenyl)-3-methylurea, CAS 3567-62-2) or the dimethyl-substituted herbicide diuron, the hydroxyethyl group introduces additional hydrogen-bond donor/acceptor capacity and alters solubility, metabolic fate, and target engagement . This compound has been annotated in authoritative databases including ChEMBL (CHEMBL4874369) and BindingDB (BDBM50575418) with confirmed biochemical activity against the rat urea transporter UT-A1 . It is commercially available as a research-grade chemical (≥95% purity) from major suppliers including Sigma-Aldrich .

Why 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea Cannot Be Replaced by DCPMU, Diuron, or Non-Chlorinated Phenylurea Analogs


Phenylurea derivatives sharing the 3,4-dichlorophenyl core are not functionally interchangeable. The identity of the N'-substituent fundamentally determines target affinity, cellular activity, and metabolic stability. DCPMU (N'-methyl) is primarily characterized as an environmental metabolite with mitochondrial toxicity , whereas the title compound’s N'-(2-hydroxyethyl) group enables hydrogen-bonding interactions that alter binding modes at urea transporters and cellular differentiation targets . Non-chlorinated analogs such as 1-(2-hydroxyethyl)-3-phenylurea lack the hydrophobic and electronic contributions of the 3,4-dichloro substitution required for target engagement, as demonstrated by comparative SAR in photosynthetic inhibition where the 3,4-dichloro pattern dramatically outperforms mono- or non-chlorinated analogs .

Head-to-Head and Cross-Study Quantitative Differentiation of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea from Closest Analogs


UT-A1 Urea Transporter Inhibition: 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea vs. Dimethylthiourea (DMTU) and 3-Nitrophenyl-thiourea

The title compound inhibits rat UT-A1 urea transporter with an IC50 of 5,000 nM (5 μM) as measured by fluorescence plate reader assay in MDCK cells with 15-minute incubation . This potency is approximately 400- to 600-fold greater than that of dimethylthiourea (DMTU), a literature-standard UT-A1 inhibitor with IC50 of 2–3 mM (2,000,000–3,000,000 nM) . It is also distinct from the more potent but structurally unrelated 1,2,4-triazoloquinoxaline class (IC50 ≈ 150 nM), positioning the hydroxyethyl phenylurea scaffold in a moderate potency range suitable for probe development . No comparative UT-A1 inhibition data are available for DCPMU or diuron in the same assay system.

Urea transporter inhibitor diuretic discovery UT-A1 pharmacology

Structural Differentiation via Hydroxyethyl vs. Methyl Substituent: Hydrogen-Bond Capacity and Physicochemical Implications vs. DCPMU

The title compound replaces DCPMU's N'-methyl group (–CH3) with a 2-hydroxyethyl substituent (–CH2CH2OH), introducing one additional hydrogen bond donor and one additional hydrogen bond acceptor . While direct experimental logP or solubility measurements for the title compound have not been located in the peer-reviewed or authoritative database literature, the structurally analogous 3-(3,4-dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea (two hydroxyethyl groups) has a reported ACD/LogP of 1.53 , compared to diuron's LogP of ~2.68 and DCPMU's predicted LogP of ~2.3 , establishing the hydroxyethyl group as a polarity-enhancing modification within the phenylurea class. The title compound is commercially obtained as a solid from Sigma-Aldrich ; the hydroxyethyl group is expected to increase aqueous solubility relative to the methyl analog DCPMU.

Structure-activity relationship physicochemical property solubility engineering

Antimycobacterial Activity: 3,4-Dichlorophenyl-Urea Scaffold Shows 80–89% Growth Inhibition of M. tuberculosis at 6.25 μM

A series of 3,4-dichlorophenyl-urea derivatives, synthesized by reacting 3,4-dichlorophenyl isocyanate with amino acids, dipeptides, and histamine, demonstrated 80–89% inhibition of Mycobacterium tuberculosis H37Rv growth at a concentration of 6.25 μM . The title compound, bearing the same 3,4-dichlorophenyl-urea pharmacophore core, belongs to this active scaffold class. By contrast, isoxazole carboxylic acid methyl ester-based 3,4-dichlorophenyl urea derivatives achieved MIC values of 0.25 μg/mL against M. tuberculosis in a more optimized series , indicating that substituent elaboration on the urea nitrogen can improve potency by ~10–50-fold. The hydroxyethyl substituent of the title compound provides a distinct polarity and hydrogen-bonding profile compared to the amino acid-conjugated analogs tested in the primary screen.

Antitubercular agent Mycobacterium tuberculosis phenylurea scaffold

Cellular Differentiation Activity: Dichlorophenyl Ureas Induce HL-60 Leukemia Cell Differentiation and G0/G1 Arrest

Two dichlorophenyl urea compounds (SR4: 1,3-bis(3,5-dichlorophenyl)urea; SR9: N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)phenylurea) demonstrated potent anti-proliferative activity against HL-60 promyelocytic leukemia cells with IC50 values of 1.2 μM and 2.2 μM, respectively, after 72-hour treatment . Both compounds induced NBT-reduction-positive cell differentiation (monocytic lineage, confirmed by CD11b and CD14 expression), G0/G1 cell cycle arrest with cyclin D1/E2 and CDK2/4 downregulation, and mitochondrial-dependent apoptosis . The title compound, 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)urea, is a closely related structural analog of SR9 (lacking only the N-phenyl substitution on the hydroxyethyl-bearing nitrogen). SR9's IC50 of 2.2 μM compares favorably to the clinical differentiation agent all-trans retinoic acid (ATRA) in potency-matched HL-60 assays (ATRA typically requires 0.1–1 μM for differentiation but acts through a distinct RARα mechanism) .

Leukemia differentiation therapy HL-60 promyelocytic leukemia anticancer phenylurea

Procurement-Relevant Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea (CAS 15145-34-3)


Urea Transporter (UT-A1) Inhibitor Probe Development for Salt-Sparing Diuretic Discovery

With a confirmed UT-A1 IC50 of 5 μM —400- to 600-fold more potent than the benchmark DMTU (IC50 2–3 mM) —this compound serves as a tractable starting point for medicinal chemistry optimization of phenylurea-based urea transporter inhibitors. The hydroxyethyl group enables further functionalization (e.g., esterification, ether formation, oxidation to carboxylic acid) that is impossible with DCPMU's methyl group. Procurement is warranted for laboratories engaged in structure-activity relationship studies targeting kidney urea transporters for novel diuretic therapeutics. Commercial availability from Sigma-Aldrich ensures batch-to-batch consistency suitable for reproducible in vitro pharmacology.

Leukemia Differentiation Therapy: SAR Exploration Around the Dichlorophenyl-Hydroxyethyl Urea Core

The close structural analog SR9 (N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)phenylurea) demonstrated IC50 of 2.2 μM against HL-60 leukemia cells with confirmed monocytic differentiation . The title compound (CAS 15145-34-3) represents the de-phenylated core scaffold, offering reduced molecular weight (249 vs. 325 g/mol) and simplified synthesis while retaining the pharmacophoric elements critical for cell cycle arrest and differentiation activity. Procurement for cancer biology research programs focused on non-cytotoxic differentiation-based therapeutic strategies is strongly indicated.

Antitubercular Lead Optimization: 3,4-Dichlorophenyl-Urea Scaffold with Hydroxyethyl Derivatization Handle

The 3,4-dichlorophenyl-urea scaffold demonstrates 80–89% inhibition of M. tuberculosis H37Rv at 6.25 μM , with optimized analogs achieving MIC values down to 0.25 μg/mL . The title compound's terminal hydroxyethyl group provides a reactive handle for prodrug derivatization, solubility optimization, or linker conjugation strategies that are unavailable with the terminal methyl group of DCPMU. This makes it a strategic building block for medicinal chemistry groups developing novel antitubercular agents.

Environmental Fate and Metabolite Reference Standard for Diuron Degradation Studies

While the title compound is not itself a major environmental metabolite, its close structural relationship to DCPMU (a primary diuron metabolite) and its distinct hydroxyethyl substitution make it a useful reference compound for analytical method development (HPLC, LC-MS/MS) in environmental monitoring programs. Its predictable mass spectral fragmentation pattern (molecular ion at m/z 249.09) and moderate polarity (predicted LogP intermediate between DCPMU and bis(hydroxyethyl) analogs ) position it as a calibration standard for distinguishing hydroxylated from non-hydroxylated phenylurea degradation products in complex environmental matrices.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.